N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a triazine core substituted with methoxyphenyl and morpholino groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, also known as N-(2-methoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride, is an effective blocker of striatal dopaminergic receptors in the brain . It is apparently the simplest chemical structure known to exert dopaminergic blocking activity .
Mode of Action
The compound interacts with its targets, the dopaminergic receptors, by blocking them. This blocking action results in pronounced antihypertensive and weak sympatholytic activities in experimental animals . The compound’s interaction with its targets leads to changes in the physiological responses of the organism, primarily affecting blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions:
Morpholino Group Addition: The morpholino groups are introduced through a substitution reaction with morpholine, facilitated by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly at the triazine core, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine
- N-(2-methoxyphenyl)-4,6-dipiperidino-1,3,5-triazin-2-amine
- N-(2-methoxyphenyl)-4,6-diethylamino-1,3,5-triazin-2-amine
Uniqueness
Compared to similar compounds, N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and morpholino substituents enhances its reactivity and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3.ClH/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAKVVBCJBXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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